2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
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Overview
Description
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with chloroacetyl chloride to form an intermediate, which is then reacted with N-methyl-4-nitroaniline. This intermediate undergoes further reactions, including reduction and condensation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in the body.
Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known compound with a similar piperazine moiety, used as a therapeutic agent for leukemia.
Nintedanib: Another compound with a similar structure, used as an angiokinase inhibitor and antitumor agent.
Uniqueness
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is unique due to its specific combination of a benzodiazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13(2)18(24)19-14-5-6-16-15(11-14)20-17(22(16)4)12-23-9-7-21(3)8-10-23/h5-6,11,13H,7-10,12H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMXRACJUEFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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